Rafoxanide

描述

See also: Niclosamide (related); Oxyclozanide (related).

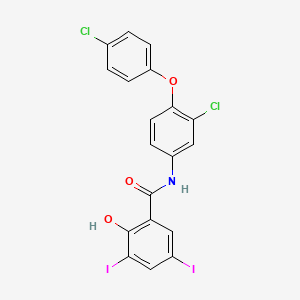

Structure

3D Structure

属性

IUPAC Name |

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMNPWINWMHUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046227 | |

| Record name | Rafoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22662-39-1 | |

| Record name | Rafoxanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22662-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rafoxanide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022662391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAFOXANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rafoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rafoxanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAFOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22F4FLA7DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rafoxanide as a BRAF V600E Inhibitor: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rafoxanide, a halogenated salicylanilide traditionally used as a veterinary anthelmintic, has emerged as a promising multi-targeted agent in oncology.[1][2][3] This technical guide focuses on its role as a potent inhibitor of the constitutively active BRAF V600E mutant protein, a key driver in various cancers, including melanoma and colorectal cancer.[1][4] While this compound exhibits a broad spectrum of anti-cancer activities, including the induction of endoplasmic reticulum stress, apoptosis, and cell cycle arrest, its direct inhibitory effect on BRAF V600E presents a compelling avenue for therapeutic development.[2][3][4] This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and key signaling pathways associated with this compound's action on BRAF V600E.

Mechanism of Action: Targeting the Aberrant BRAF V600E Pathway

The BRAF V600E mutation leads to the constitutive activation of the BRAF kinase, resulting in the uncontrolled proliferation and survival of cancer cells through the MAPK/ERK signaling cascade. This compound has been identified as a potent inhibitor of this mutated protein, disrupting the downstream signaling pathway.[1] While the precise binding mode is still under investigation, it is hypothesized that this compound interacts with the ATP-binding pocket of the BRAF V600E kinase domain, preventing the phosphorylation of its downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, leading to a halt in the pro-proliferative and anti-apoptotic signals.

However, it is crucial to note that this compound's anti-cancer effects are not solely dependent on BRAF V600E inhibition. Studies have shown its activity in both wild-type and BRAF V600E mutated multiple myeloma cells, suggesting a multi-targeted approach.[4] Its efficacy, although significant, has been reported to be weaker than that of the well-established BRAF V600E inhibitor, vemurafenib, in certain contexts, further highlighting the contribution of its other mechanisms of action.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound as a BRAF V600E inhibitor.

| Parameter | Value | Target | Assay Type | Source |

| IC50 | 0.07 µM | B-Raf V600E | Biochemical Assay | [4] |

| Cell Line | Cancer Type | BRAF Status | IC50 | Assay Type | Source |

| A375 | Skin Cancer | V600E | 1.09 µL | Not Specified | [3] |

| A431 | Skin Cancer | Wild-Type | 1.31 µL | Not Specified | [3] |

| H929 | Multiple Myeloma | Not Specified | Not Specified | Cell Proliferation | [4] |

| ARP1 | Multiple Myeloma | Not Specified | Not Specified | Cell Proliferation | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a BRAF V600E inhibitor.

BRAF V600E Kinase Assay (Luminescence-Based)

This assay measures the ability of this compound to inhibit the kinase activity of recombinant BRAF V600E by quantifying the amount of ATP consumed.

-

Materials:

-

Recombinant human BRAF V600E enzyme

-

Inactive MEK1 as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Max reagent

-

White, opaque 96-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well plate, add the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for BRAF V600E), and the MEK1 substrate.

-

Initiate the kinase reaction by adding the recombinant BRAF V600E enzyme to all wells except the negative control.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the proliferation of BRAF V600E-mutant cancer cells.

-

Materials:

-

BRAF V600E-mutant cell line (e.g., A375 melanoma cells)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis of MAPK Pathway Activation

This technique is used to detect the phosphorylation status of MEK and ERK, the downstream effectors of BRAF V600E, following treatment with this compound.

-

Materials:

-

BRAF V600E-mutant cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-MEK (Ser217/221), anti-MEK, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

-

Procedure:

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

-

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a BRAF V600E xenograft mouse model.

-

Materials:

-

BRAF V600E-mutant cancer cell line (e.g., A375)

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

This compound formulation for in vivo administration

-

Vehicle control

-

-

Procedure:

-

Subcutaneously inject approximately 5 x 10^6 A375 cells into the flank of each mouse.

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound at a predetermined dose and schedule (e.g., 20-40 mg/kg, intraperitoneally, daily).[2] Administer the vehicle to the control group.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Caption: BRAF V600E signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western Blot analysis of MAPK pathway proteins.

Caption: Multi-targeted mechanism of action of this compound in cancer cells.

Conclusion and Future Directions

This compound presents a compelling case for drug repurposing in oncology, with a notable activity against the BRAF V600E mutation. Its multi-targeted mechanism of action may offer advantages in overcoming the resistance mechanisms that often plague more selective inhibitors. Further research is warranted to fully elucidate its binding kinetics with BRAF V600E, expand its kinase selectivity profile, and optimize its therapeutic potential through combination strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel therapeutic agent for BRAF V600E-driven cancers.

References

The Anticancer Potential of Salicylanilides: A Technical Guide to Rafoxanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylanilides, a class of halogenated aromatic compounds, have long been utilized in veterinary medicine for their anthelmintic properties. Recently, this class of molecules, particularly rafoxanide, has garnered significant attention within the oncology research community for its potent and multifaceted anticancer activities. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer properties, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex biological pathways involved. The repurposing of this compound presents a promising and cost-effective strategy in the development of novel cancer therapeutics.

Introduction to Salicylanilides and this compound

Salicylanilides are derivatives of salicylic acid and aniline and have a history of use as anthelmintic drugs in veterinary medicine.[1] The renewed interest in this chemical class for oncology is part of a broader drug repurposing strategy, which aims to identify new therapeutic uses for existing approved drugs, thereby accelerating the drug development pipeline.[1][2] this compound, a halogenated salicylanilide, has emerged as a promising candidate due to its demonstrated efficacy against a variety of cancer types, including skin, gastric, colorectal, and lung cancers, as well as multiple myeloma.[3][4]

Mechanisms of Anticancer Activity

This compound exerts its antineoplastic effects through a variety of complementary mechanisms, making it a multi-targeted agent that could potentially overcome drug resistance.[3][4] The primary mechanisms identified to date include the induction of endoplasmic reticulum (ER) stress, cell cycle arrest, apoptosis, and immunogenic cell death (ICD).[3][5] Furthermore, this compound has been shown to inhibit several key oncogenic signaling pathways.[3][4]

Induction of Endoplasmic Reticulum Stress

A growing body of evidence suggests that this compound's anticancer activity is linked to its ability to induce ER stress.[3] This cellular stress response, when prolonged or excessive, can trigger apoptotic cell death.[6][7] RNA sequencing analysis of non-small cell lung cancer (NSCLC) cells treated with this compound revealed the activation of a suite of genes related to ER stress.[3]

Cell Cycle Arrest

This compound has been demonstrated to cause cell cycle arrest, primarily at the G0/G1 phase.[3] This effect is associated with a significant downregulation of key cell cycle regulatory proteins, such as cyclin D1 and cyclin E.[3] In skin cancer cell lines, this compound has been identified as a dual inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3]

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a crucial mechanism of many anticancer therapies. This compound has been shown to activate the mitochondrial apoptotic pathway, evidenced by a loss of mitochondrial membrane potential, upregulation of cleaved caspase-3 and caspase-9, and the release of cytochrome c into the cytosol.[3][8] In multiple myeloma cells, this compound induces apoptosis by reducing mitochondrial membrane potential and regulating the caspase pathway.[9]

Immunogenic Cell Death (ICD)

Beyond inducing classical apoptosis, this compound has been identified as an inducer of immunogenic cell death (ICD) in colorectal cancer cells.[5][10] ICD is a specific form of apoptosis that is associated with the release of damage-associated molecular patterns (DAMPs), which can stimulate an antitumor immune response.[5][10] Key markers of ICD induced by this compound include the surface exposure of calreticulin (CALR), the release of adenosine triphosphate (ATP), and the secretion of high mobility group box 1 (HMGB1).[3][5] This suggests that this compound may not only directly kill cancer cells but also prime the immune system to attack the tumor.[5]

Inhibition of Oncogenic Signaling Pathways

This compound's anticancer effects are also mediated by its ability to inhibit key signaling pathways that are frequently dysregulated in cancer.

STAT3 and NF-κB Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in cancer cell proliferation, survival, and inflammation.[11][12] this compound has been shown to significantly reduce the activation of both STAT3 and NF-κB in colorectal cancer models, in both epithelial and immune cell compartments.[3][11]

PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. This compound has been found to suppress the PI3K/Akt/mTOR signaling pathway in gastric cancer cells by downregulating the phosphorylation of Akt and mTOR.[1][3] This inhibition leads to the induction of autophagy and apoptosis.[3][8]

BRAF V600E

This compound has been identified as a potent inhibitor of the BRAF V600E mutant protein, a common mutation in various cancers, including melanoma and colorectal cancer.[9][13] While its anti-myeloma activity is noted in both wild-type and BRAF V600E mutated cells, its inhibitory effect on this specific mutation suggests a potential therapeutic application in BRAF-mutated cancers.[9]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types as reported in the scientific literature.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Skin Cancer | A375 | 1.09 | [3] |

| Skin Cancer | A431 | 1.31 | [3] |

| Multiple Myeloma | H929 | 19.2 | [3] |

| Multiple Myeloma | H929R | 40.1 | [3] |

| Multiple Myeloma | OCI-MY5 | 27.8 | [3] |

| Diffuse Large B-cell Lymphoma | OCI-LY8 | 19.0 | [3] |

| Diffuse Large B-cell Lymphoma | DB | 37.1 | [3] |

Table 2: In Vivo Efficacy of this compound

| Cancer Type | Animal Model | Dosage | Route | Key Findings | Citation |

| Skin Cancer | BALB/c nude mice with A375 xenografts | 40 mg/kg | Intraperitoneal | Significant reduction in tumor growth, comparable to oxaliplatin (5 mg/kg). | [3] |

| Non-Small Cell Lung Cancer | Mouse models with A549 xenografts | 15 mg/kg | Not specified | Statistically significant reduction in tumor volume growth rates over 14 days. | [3] |

| Colorectal Cancer | ApcMin/+ mice (sporadic model) | Not specified | Not specified | Significant reduction in the number and size of colonic tumors. | [3] |

| Colorectal Cancer | AOM/DSS-driven (inflammation-associated model) | Not specified | Not specified | Significant reduction in the number and size of colonic tumors. | [3] |

| Colorectal Cancer | Immunocompetent mice (vaccination model) | 5µM (for pre-treating CT26 cells) | Subcutaneous | 75% of mice showed no visible tumor growth after re-challenge with live cancer cells. | [5] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[14]

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).[14]

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]

-

The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[16]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The IC50 value, the concentration of drug that inhibits 50% of cell growth, is then calculated.[17]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound for the specified duration.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.[3]

-

Resuspend the cells in 1X Annexin V binding buffer.[8]

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[8]

-

Incubate the cells in the dark at room temperature for 15 minutes.[8]

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[3]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

-

Procedure:

-

After treatment with this compound, harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.[2]

-

Wash the fixed cells to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of RNA.[5][18]

-

Incubate the cells in the dark for 30 minutes at room temperature.[18]

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]

-

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

-

Procedure:

-

Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[19]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[19]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, cleaved caspase-3).[20]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

-

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Procedure:

-

Implant human cancer cells (e.g., A375, A549) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[13][21]

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.[21]

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) at the desired dose and schedule.[3][13]

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[21]

-

Monitor the body weight and general health of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).[13]

-

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of specific proteins within the tumor tissue.

-

Procedure:

-

Fix the excised tumors in formalin and embed them in paraffin.[9]

-

Cut thin sections of the paraffin-embedded tumors and mount them on microscope slides.[9]

-

Deparaffinize and rehydrate the tissue sections.[6]

-

Perform antigen retrieval to unmask the antigenic epitopes.[9]

-

Incubate the sections with a primary antibody against the protein of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).[6][22]

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[6]

-

Add a chromogenic substrate to visualize the antibody binding.[6]

-

Counterstain the sections (e.g., with hematoxylin) and mount for microscopic examination.[6]

-

Immunogenic Cell Death Marker Assays

-

Calreticulin (CALR) Surface Exposure:

-

ATP Release Assay:

-

HMGB1 Release Assay:

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathways modulated by this compound in cancer cells.

Caption: A typical experimental workflow for evaluating the anticancer properties of this compound.

Conclusion and Future Directions

The existing body of preclinical evidence strongly supports the potential of this compound as a repurposed anticancer agent. Its ability to act on multiple cellular processes and signaling pathways simultaneously presents a significant advantage over single-target therapies and may help to overcome mechanisms of drug resistance.[3][4] Future research should focus on further elucidating the precise molecular targets of this compound and optimizing its therapeutic application, potentially in combination with other anticancer agents. Rigorous clinical trials will be essential to validate its efficacy and safety in human cancer patients and to identify the patient populations most likely to benefit from this repurposed drug. The journey of this compound from a veterinary anthelmintic to a potential human anticancer therapeutic underscores the value of drug repurposing in oncology.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]

- 7. RealTime-Glo™ Extracellular ATP Assay [promega.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Immunohistochemical analysis of Ki-67 expression in mouse xenografts [bio-protocol.org]

- 10. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchhub.com [researchhub.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Repurposing this compound: From Parasite Killer to Cancer Fighter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Assessment of the immunogenic cell death pathway [bio-protocol.org]

- 27. ibl-international.com [ibl-international.com]

- 28. researchgate.net [researchgate.net]

Rafoxanide: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rafoxanide is a salicylanilide anthelmintic agent primarily used in veterinary medicine to treat parasitic fluke infections, particularly Fasciola hepatica and Fasciola gigantica, in ruminants.[1] Its efficacy is rooted in its ability to interfere with the parasite's energy metabolism.[2] Beyond its antiparasitic activity, recent research has unveiled its potential as an anticancer agent, demonstrating inhibitory effects on key signaling pathways implicated in tumorigenesis.[3] This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of this compound, along with its known mechanisms of action, to support further research and drug development efforts.

Chemical Structure and Identification

This compound, a halogenated salicylanilide, possesses a complex aromatic structure. Its chemical identity is defined by the following identifiers:

-

IUPAC Name: N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide[4]

-

CAS Number: 22662-39-1[5]

-

Molecular Formula: C₁₉H₁₁Cl₂I₂NO₃[4]

-

SMILES: C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl[4]

-

InChI: InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)[4]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A summary of the key physicochemical parameters for this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 626.01 g/mol [4] |

| Appearance | A crystalline solid, described as a greyish-white to brown colored odorless powder.[5] |

| Melting Point | 150-154 °C, with other sources reporting ranges up to 173-177 °C. This variability may be due to different polymorphic forms or impurities. |

| Solubility | - Water: Practically insoluble.[5]- Organic Solvents: - DMSO: ~30 mg/mL[5] - Dimethylformamide (DMF): ~30 mg/mL[5] - Ethanol: ~2 mg/mL[5] - Acetone: Soluble in 25 parts - Chloroform: Soluble in 40 parts - Ethyl Acetate: Soluble in 35 parts |

| pKa | Although this compound is known to be a weak acid, a specific experimentally determined pKa value is not readily available in the reviewed literature. |

| LogP (Octanol-Water) | A calculated LogP value of 8.10 has been reported, indicating high lipophilicity. Experimental data is not readily available. |

Experimental Protocols

The accurate determination of physicochemical properties is fundamental in drug development. Below are detailed methodologies for key experiments cited in the literature for compounds with similar characteristics to this compound.

Melting Point Determination (Capillary Method)

This method is widely used for the determination of the melting point of a crystalline solid.

Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Steps:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination (Flask Method - OECD 105)

The flask method is a common technique for determining the water solubility of substances.

Workflow:

Caption: Workflow for Solubility Determination.

Detailed Steps:

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a flask. The mixture is then agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (LogP).

Workflow:

Caption: Workflow for LogP Determination.

Detailed Steps:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel and shaken vigorously to facilitate the partitioning of the compound between the two immiscations.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of this compound in each phase is determined using an appropriate analytical technique.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.

Mechanisms of Action & Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, primarily targeting cellular energy metabolism and key signaling pathways.

Uncoupling of Oxidative Phosphorylation

The primary anthelmintic mechanism of this compound involves the uncoupling of oxidative phosphorylation in the mitochondria of parasites.[2] As a protonophore, it disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[7] This leads to a rapid depletion of cellular energy, ultimately causing paralysis and death of the parasite.

Caption: this compound's Uncoupling of Oxidative Phosphorylation.

Inhibition of BRAF V600E Signaling

In the context of cancer, this compound has been identified as a potent inhibitor of the BRAF V600E mutant protein.[2] The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key driver of cell proliferation and survival in several cancers, including melanoma. By inhibiting this mutated kinase, this compound can suppress downstream signaling and induce apoptosis in cancer cells.

Caption: Inhibition of the BRAF V600E Signaling Pathway by this compound.

Modulation of STAT3 and NF-κB Signaling

This compound has been shown to negatively modulate the STAT3 and NF-κB signaling pathways, which are often constitutively active in cancer cells and contribute to inflammation, cell survival, and proliferation.[8][9] this compound can reduce the phosphorylation of STAT3 and the p65 subunit of NF-κB, thereby inhibiting their transcriptional activity.[8][10]

Caption: Modulation of STAT3 and NF-κB Signaling Pathways by this compound.

Conclusion

This compound is a well-established anthelmintic with a clearly defined mechanism of action against parasitic flukes. Its physicochemical properties, particularly its high lipophilicity, are key to its biological activity. The emerging data on its anticancer effects, through the inhibition of critical oncogenic pathways, highlight its potential for drug repurposing. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, which is essential for guiding future research into its therapeutic applications and for the development of novel formulations and delivery systems. Further investigation into its experimental pKa and a more detailed elucidation of its interactions with various signaling pathways will be crucial for realizing its full therapeutic potential.

References

- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Repurposing this compound: From Parasite Killer to Cancer Fighter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C19H11Cl2I2NO3 | CID 31475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound negatively modulates STAT3 and NF-κB activity and inflammation-associated colon tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound negatively modulates STAT3 and NF‐κB activity and inflammation‐associated colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Rafoxanide: An In-Depth Technical Guide for Researchers

Introduction

Rafoxanide, a halogenated salicylanilide, is a potent anthelmintic agent widely utilized in veterinary medicine for the treatment and control of parasitic infections, particularly fascioliasis (liver fluke disease) in ruminants such as sheep, cattle, and goats.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile, which is characterized by high plasma protein binding and a long elimination half-life, ensuring sustained therapeutic concentrations. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound in various animal models, intended for researchers, scientists, and drug development professionals. The information presented herein is curated from a range of scientific studies to offer a comparative perspective on the disposition of this important veterinary drug.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been investigated in several animal species. Following oral administration, this compound is slowly absorbed from the gastrointestinal tract, reaching peak plasma concentrations (Cmax) between 24 and 48 hours in ruminants. The bioavailability of oral formulations can be variable, a factor of considerable importance for therapeutic efficacy. This compound is extensively bound to plasma proteins, with binding exceeding 99% in sheep and cattle.[2][3] This high degree of protein binding contributes significantly to its long elimination half-life and its persistence in the bloodstream. The primary route of excretion is via the feces.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models. These data have been compiled from multiple studies to provide a comparative analysis.

Table 1: Pharmacokinetic Parameters of this compound in Sheep

| Dosage and Route | Cmax (µg/mL) | Tmax (h) | t½β (h) | AUC (µg·h/mL) | Reference |

| 7.5 mg/kg Oral (Innovator) | 25.1 ± 4.2 | 55.0 ± 9.8 | - | 5877 ± 1107 | [5] |

| 7.5 mg/kg Oral (Generic) | 12.8 ± 3.4 | 51.0 ± 9.0 | - | 3014 ± 833 | [5] |

| 11.25 mg/kg Oral | ~19.75 | 33.6 - 43.2 | 213.6 ± 28.8 | - | [2] |

| 7.5 mg/kg Intraruminal | 16.3 ± 2.4 | 41.3 ± 13.9 | 158.4 ± 31.2 | 3968 ± 624 | |

| 7.5 mg/kg Intra-abomasal | 28.4 ± 4.9 | 11.7 ± 4.9 | 160.8 ± 28.8 | 4160 ± 744 |

Table 2: Pharmacokinetic Parameters of this compound in Goats

| Dosage and Route | Cmax (µg/mL) | Tmax (h) | t½β (h) | AUC (µg·h/mL) | Reference |

| 10 mg/kg Intravenous | 87.63 ± 11.71 | 0.08 | 2.89 ± 0.26 | - | [6] |

| 22.5 mg/kg Oral | 30.88 ± 4.30 | 36 | 138.02 ± 13.99 | - | [6] |

Table 3: Pharmacokinetic Parameters of this compound in Cattle

| Dosage and Route | Cmax (µg/mL) | Tmax (h) | t½β (h) | AUC (µg·h/mL) | Reference |

| 11.25 mg/kg Oral | ~20 | 43.2 | 92.9 ± 14.2 | - | [2] |

| 2.5 mg/kg Subcutaneous | 6.15 ± 0.47 | 42 | 132.24 ± 10.32 | 1480.8 ± 61.68 | [7] |

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Dosage and Route | Cmax (µg/mL) | Tmax (h) | t½β (h) | AUC (µg·h/mL) | Reference |

| 10 mg/kg Oral | - | - | - | - | [8] |

Note: Quantitative pharmacokinetic data for rats were not available in the searched literature.

Metabolism of this compound

This compound undergoes limited metabolism in treated animals. The primary metabolic pathway involves the hydrolysis of the amide bond, leading to the formation of 3,5-diiodosalicylic acid.[2] This metabolite has been identified in the urine of sheep and cattle.[2] In sheep, 3,5-diiodosalicylic acid accounted for 91% of the radioactivity excreted in urine, with the parent this compound accounting for only 9%.[2] In cattle, both unchanged this compound and 3,5-diiodosalicylic acid are the major substances detected in urine.[2] In vitro studies using liver microsomes are instrumental in elucidating the specific enzymes, such as cytochrome P450 isoforms, that may be involved in the metabolism of this compound.[4]

Below is a diagram illustrating the proposed primary metabolic pathway of this compound.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The anthelmintic activity of this compound stems from its ability to act as a protonophore, uncoupling oxidative phosphorylation in the mitochondria of parasites.[9] This disruption of the proton gradient across the inner mitochondrial membrane inhibits the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. The depletion of ATP leads to a cascade of metabolic disturbances, ultimately resulting in paralysis and death of the parasite.[9]

The following diagram illustrates the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the pharmacokinetic analysis of this compound.

Protocol 1: In Vivo Pharmacokinetic Study in Sheep

1. Animals and Housing:

-

Use a sufficient number of healthy, adult sheep (e.g., Merino ewes), weighing approximately 40-50 kg.

-

House the animals in individual pens to allow for accurate feed and water intake monitoring and feces/urine collection if required.

-

Acclimatize the animals to the experimental conditions for at least 7 days prior to the study.

2. Drug Administration:

-

Administer a single oral dose of a this compound formulation (e.g., 7.5 mg/kg body weight).

-

Use a calibrated oral drenching gun to ensure accurate dosing.

3. Blood Sample Collection:

-

Collect blood samples (approximately 5 mL) from the jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, and 504 hours post-administration.

-

Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.

4. Plasma Preparation and Storage:

-

Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

-

Carefully aspirate the plasma supernatant and transfer it to labeled cryovials.

-

Store the plasma samples at -20°C or lower until analysis.

5. Bioanalytical Method:

-

Analyze the plasma samples for this compound concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (as described in Protocol 2).

6. Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data. Key parameters to calculate include:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½β)

-

Mean residence time (MRT)

-

The following diagram outlines the general workflow for a veterinary pharmacokinetic study.

Protocol 2: HPLC-UV Method for Quantification of this compound in Plasma

1. Reagents and Materials:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Glacial acetic acid

-

Water (HPLC grade)

-

Plasma samples from the pharmacokinetic study

2. Instrumentation:

-

HPLC system equipped with a UV detector, autosampler, and column oven.

-

C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and 0.1 M ammonium acetate (e.g., 70:30, v/v), adjusted to a suitable pH with acetic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 285 nm.[10]

-

Injection Volume: 20 µL.

4. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1 to 50 µg/mL).

-

Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with known amounts of this compound.

5. Sample Preparation (Protein Precipitation):

-

To 1.0 mL of plasma sample (or standard/QC), add 2.0 mL of cold acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.

6. Method Validation:

-

Validate the method according to international guidelines (e.g., VICH) for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

The logical workflow for the development and validation of this bioanalytical method is depicted below.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and metabolism of this compound in various animal models. The data presented highlight the key characteristics of this anthelmintic, including its slow absorption, extensive plasma protein binding, long elimination half-life, and limited metabolism. The detailed experimental protocols and diagrams offer a practical resource for researchers involved in the study of veterinary drugs. A thorough understanding of the pharmacokinetic and metabolic properties of this compound is essential for its effective and safe use in veterinary medicine and for the development of new and improved anthelmintic therapies.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. In Vitro Biotransformation, Safety, and Chemopreventive Action of Novel 8-Methoxy-Purine-2,6-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VALIDATED STABILITY- INDICATING HPLC METHOD FOR DETERMINATION OF this compound IN PURE FORM AND PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Differences in the oral bioavailability of three this compound formulations in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpt.iums.ac.ir [ijpt.iums.ac.ir]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. rfppl.co.in [rfppl.co.in]

The Advent of a Potent Anthelmintic: The Initial Discovery and Synthesis of Rafoxanide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Rafoxanide, a halogenated salicylanilide, has been a cornerstone in veterinary medicine for the control of parasitic fluke infections in livestock since its development. This technical guide delves into the core of its initial discovery and the evolution of its synthesis pathways, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Initial Discovery

This compound, chemically known as N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, was first developed in 1969.[1] While the initial discovery is attributed to researchers at Merck & Co., the specific seminal patent detailing its first synthesis is a U.S. Patent filed in the early 1970s. This foundational work laid the groundwork for its eventual commercialization as a potent anthelmintic agent. The primary focus of its development was to combat infections caused by liver flukes, such as Fasciola hepatica and Fasciola gigantica, in ruminants.[2]

Mechanism of Action

This compound exerts its anthelmintic effect by acting as an uncoupler of oxidative phosphorylation in parasites.[3] This disruption of the parasite's energy metabolism leads to its paralysis and death.

Synthesis Pathways

The synthesis of this compound has evolved since its inception, with modern methods focusing on improved yields, milder reaction conditions, and greater efficiency. Below are detailed descriptions of key synthesis pathways.

A Modern and Efficient Three-Step Synthesis

A contemporary and highly efficient synthesis of this compound has been developed, proceeding in three main steps with an impressive overall yield.[4]

Step 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene (Intermediate 1)

The synthesis commences with the reaction of 4-chlorophenol and 3,4-dichloronitrobenzene.

Step 2: Synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline (Intermediate 2)

The nitro group of Intermediate 1 is then reduced to an amine to form Intermediate 2.

Step 3: Synthesis of this compound

The final step involves the condensation of Intermediate 2 with 3,5-diiodosalicylic acid.

Experimental Protocols

Synthesis of 3,5-diiodosalicylic acid

A mixture of salicylic acid (1.50 g, 10.86 mmol) and iodine (1.50 g, 5.85 mmol) in 50 mL of ethanol is heated to 80°C. To this, 3.0 mL of 30% hydrogen peroxide (29.37 mmol) is added slowly over 20-30 minutes. The mixture is then refluxed for 2 hours. After reflux, a 10% aqueous solution of sodium thiosulfate (9.5 mL) is added at the same temperature. The reaction mixture is then poured into 250 mL of water, and the resulting precipitate is filtered. The crude product is purified by crystallization from ethanol to yield 3,5-diiodosalicylic acid as colorless crystals.[4]

Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene (Intermediate 1)

This protocol is based on a similar synthesis described in the literature. A mixture of 4-chlorophenol and a suitable base (e.g., potassium hydroxide) is prepared in a solvent like DMF. To this, 3,4-dichloronitrobenzene and a copper catalyst are added. The mixture is heated to reflux for several hours. After cooling, the product is isolated by precipitation with water and filtration.

Synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline (Intermediate 2)

To a solution of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene in a suitable solvent (e.g., ethanol/water mixture), iron powder and a catalytic amount of acetic acid are added. The mixture is refluxed for 2 hours. After cooling, the reaction mixture is basified with 1 M NaOH to pH 7. The solids are removed by filtration, and the filtrate is extracted with an organic solvent like chloroform. The organic layer is dried and concentrated to yield the aniline derivative, which can be purified by flash chromatography.[4]

Synthesis of this compound

To a mixture of 3-chloro-4-(4'-chlorophenoxy)aniline (1.24 mmol) and 3,5-diiodosalicylic acid (1.24 mmol) in xylene (12 mL) at room temperature, phosphorus trichloride (1.24 mmol) is added. The resulting mixture is heated to 110°C and stirred for 1.5 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude residue is then purified by flash chromatography (SiO₂, 10–20% EtOAc/hexanes) to afford this compound as a white solid.[4]

Quantitative Data

| Synthesis Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |

| Step 1: Iodination | Salicylic acid, Iodine | H₂O₂, Ethanol, 80°C, 2h | 3,5-diiodosalicylic acid | 95% | - | [4] |

| Step 2: Ether Synthesis & Reduction | 4-chlorophenol, 3,4-dichloronitrobenzene; then reduction | KOH, Cu catalyst, 110-120°C; then Fe, Acetic acid | 3-chloro-4-(4'-chlorophenoxy)aniline | 94% | - | [4] |

| Step 3: Condensation | 3-chloro-4-(4'-chlorophenoxy)aniline, 3,5-diiodosalicylic acid | PCl₃, xylene, 110°C, 1.5h | This compound | 82% | - | [4] |

| Alternative Synthesis (Patent CN105461582A) | p-chlorophenol, 3,4-dichloronitrobenzene | CuCl, DMF; then 10% Pd/C, H₂ | 4-amino-2-chlorophenyl p-chlorophenyl ether | 96.1% | 98.52% | |

| Alternative Synthesis (Patent CN105461582A) | 4-amino-2-chlorophenyl p-chlorophenyl ether, 3,5-diiodosalicyloyl chloride | Condensation | This compound | High | High |

Visualizing the Synthesis

Modern Three-Step Synthesis Pathway

Caption: A modern three-step synthesis of this compound.

Alternative Synthesis Pathway from Chinese Patent CN105461582A

References

Rafoxanide's Interaction with Transthyretin: A Technical Guide to a Promising Amyloidosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rafoxanide, a halogenated salicylanilide anthelmintic, has emerged as a potent binder of the plasma protein transthyretin (TTR). This interaction is of significant interest due to TTR's role in amyloidosis, a group of diseases caused by the misfolding and aggregation of proteins. By binding to the thyroxine-binding sites of the TTR tetramer, this compound acts as a kinetic stabilizer, preventing the dissociation of the tetramer into amyloidogenic monomers. This technical guide provides an in-depth analysis of the this compound-TTR interaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development for TTR amyloidosis.

Introduction to Transthyretin and Amyloidosis

Transthyretin (TTR) is a 55 kDa homotetrameric protein synthesized primarily in the liver. It circulates in the plasma and cerebrospinal fluid, where it functions as a transporter for thyroxine (T4) and retinol (vitamin A) through its association with retinol-binding protein.[1][2] The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR).[1][3] These monomers can misfold and aggregate into insoluble amyloid fibrils that deposit in various tissues, including the nerves, heart, and gastrointestinal tract, leading to progressive organ dysfunction and eventually death.[3][4]

Kinetic stabilization of the TTR tetramer is a clinically validated therapeutic strategy to halt the progression of ATTR.[4][5] Small molecules that bind to the two thyroxine-binding sites at the dimer-dimer interface of the TTR tetramer can effectively stabilize its native quaternary structure, thereby inhibiting monomer formation and subsequent amyloidogenesis.[5][6]

This compound: A Potent Transthyretin Stabilizer

This compound is an anthelmintic drug used in veterinary medicine to treat parasitic infections.[7] Recent studies have identified this compound as a molecule that binds with high affinity to the T4-binding site of human TTR.[8][9] This binding stabilizes the TTR tetramer and strongly inhibits its amyloidogenesis.[8][9] However, the therapeutic potential of this compound is complicated by its interaction with other plasma proteins, such as serum albumin, which can interfere with its binding to TTR in the complex environment of human plasma.[8][9]

Quantitative Analysis of this compound's Interaction with Plasma Proteins

The binding of this compound to plasma proteins has been quantified in several studies. The following tables summarize the available data on its interaction with transthyretin and other plasma proteins.

Table 1: Plasma Protein Binding of this compound in Goats

| Total Drug Concentration (µg/mL) | Plasma Protein Binding (%) |

| 42.73 ± 3.87 | 81.06 ± 0.39 |

| 33.33 ± 3.34 | 85.14 ± 1.21 |

| 13.00 ± 1.73 | 87.92 ± 0.57 |

| 1.90 ± 0.31 | 92.28 ± 0.23 |

| Data from a study on the pharmacokinetics of this compound in goats.[10][11] |

Table 2: Association and Dissociation Constants of this compound with Goat Plasma Proteins

| Parameter | Value |

| Association Rate Constant (K'a) | 1.26 × 10⁷ ± 0.18 × 10⁷ L/mol |

| Dissociation Rate Constant (Kβ) | 0.83 × 10⁻⁷ ± 0.12 × 10⁻⁷ mol/L |

| Data from a study on the pharmacokinetics of this compound in goats.[10][11] |

Experimental Protocols for Studying the this compound-TTR Interaction

The interaction between this compound and TTR has been investigated using a variety of biophysical and structural biology techniques. Detailed methodologies for key experiments are provided below.

Intrinsic Fluorescence Quenching Assay

This assay is used to demonstrate the direct binding of a ligand to a protein by measuring the quenching of the protein's intrinsic tryptophan fluorescence upon ligand binding.

Protocol:

-

Prepare a solution of wild-type TTR (WT-TTR) at a concentration of 2 μM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of this compound in a compatible solvent, such as dimethyl sulfoxide (DMSO).

-

Titrate the TTR solution with increasing concentrations of this compound.

-

After each addition of this compound, incubate the mixture to allow binding to reach equilibrium.

-

Measure the intrinsic fluorescence of TTR using a spectrofluorometer. The excitation wavelength is typically set at 280 nm or 295 nm (to selectively excite tryptophan), and the emission spectrum is recorded from 300 nm to 400 nm.

-

The quenching of fluorescence is then plotted against the ligand concentration to determine the binding affinity.[9]

ANS-Competitive Binding Assay

This assay utilizes the fluorescent probe 8-Anilino-1-naphthalenesulfonic acid (ANS), which binds to the thyroxine-binding sites of TTR and exhibits enhanced fluorescence. A competing ligand will displace ANS, leading to a decrease in fluorescence.

Protocol:

-

Prepare solutions of TTR (1 μM), ANS (75 μM), and the test compound (e.g., this compound, 2 μM) in an appropriate buffer.

-

Mix the TTR and ANS solutions and measure the baseline fluorescence.

-

Add the test compound to the TTR-ANS mixture and incubate.

-

Measure the fluorescence again. A decrease in fluorescence intensity indicates that the test compound has displaced ANS from the TTR binding sites.

-

The percentage of ANS saturation can be calculated and compared between different compounds.[9]

TTR Amyloidogenesis Inhibition Assay (Turbidity Measurement)

This assay assesses the ability of a compound to inhibit the acid-induced aggregation of TTR, which is monitored by an increase in turbidity.

Protocol:

-

Prepare a solution of a TTR variant prone to aggregation, such as V30M-TTR, at a concentration of 8 μM in a low-pH buffer (e.g., acetate buffer, pH 4.4) to induce amyloidogenesis.

-

Add varying concentrations of the test compound (e.g., this compound) to the TTR solution.

-

Incubate the samples at 37°C with gentle agitation.

-

Monitor the increase in turbidity over time by measuring the absorbance at a specific wavelength (e.g., 330 nm) using a spectrophotometer.

-

Plot the dose-dependent inhibition of aggregation to determine the inhibitory potency of the compound.[9]

Protein Crystallography

X-ray crystallography provides high-resolution structural information about the binding mode of a ligand to its protein target.

Protocol:

-

Crystallize the WT-TTR in complex with this compound. This typically involves co-crystallization or soaking pre-formed TTR crystals with a solution of this compound.

-

Collect X-ray diffraction data from the crystals using a synchrotron radiation source.

-

Process the diffraction data and solve the crystal structure using molecular replacement, using a known TTR structure as a search model.

-

Refine the atomic coordinates of the protein and the ligand against the experimental data.

-

Analyze the final structure to determine the precise atomic interactions between this compound and the amino acid residues in the TTR binding pocket.[8][9]

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described in this guide.

Caption: Mechanism of TTR stabilization by this compound.

Caption: Experimental workflow for characterizing this compound-TTR interaction.

Conclusion

This compound demonstrates significant potential as a lead compound for the development of novel therapeutics for TTR amyloidosis. Its ability to bind to and stabilize the TTR tetramer has been robustly demonstrated through a variety of experimental techniques. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research and development in this area. Future studies should focus on optimizing the binding affinity and selectivity of this compound-based compounds to minimize off-target effects, particularly its interaction with serum albumin, to enhance its therapeutic efficacy in a clinical setting. The structural insights gained from crystallographic studies provide a roadmap for the rational design of next-generation TTR stabilizers.

References

- 1. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. mdpi.com [mdpi.com]

- 6. Crystallographic Study of Novel Transthyretin Ligands Exhibiting Negative-Cooperativity between Two Thyroxine Binding Sites | PLOS One [journals.plos.org]

- 7. youtube.com [youtube.com]

- 8. This compound, a salicylanilide anthelmintic, interacts with human plasma protein transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpt.iums.ac.ir [ijpt.iums.ac.ir]

- 11. The Pharmacokinetics of this compound following Single Dose Intravenous and Oral Administration in Goats - Iranian Journal of Pharmacology and Therapeutics [ijpt.iums.ac.ir]

Rafoxanide: A Repurposed Anthelmintic with Potent Antimicrobial Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Drug repurposing presents a time- and cost-effective strategy to address this challenge. This technical guide delves into the emerging potential of rafoxanide, a salicylanilide anthelmintic, as a broad-spectrum antimicrobial agent. This document provides a comprehensive overview of its antimicrobial activity, mechanism of action, and synergistic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

This compound is a halogenated salicylanilide traditionally used in veterinary medicine to treat parasitic infections, particularly liver flukes in ruminants[1][2]. Its primary mode of action against parasites involves the uncoupling of oxidative phosphorylation, leading to ATP depletion and eventual paralysis and death of the parasite[3][4][5][6]. Recent investigations have unveiled its promising antimicrobial properties against a range of multidrug-resistant (MDR) bacteria and fungi, positioning it as a candidate for drug repurposing in the fight against infectious diseases[7][8][9]. This guide synthesizes the current scientific knowledge on this compound's antimicrobial potential, offering a valuable resource for researchers and drug development professionals.

Antimicrobial Spectrum and Potency

This compound has demonstrated significant in vitro activity against a variety of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Notably, it has shown efficacy against clinical isolates exhibiting multidrug resistance.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The table below summarizes the reported MIC values of this compound against various bacterial and fungal species.

| Microorganism | Strain Type | MIC Range (µg/mL) | Reference |

| Escherichia coli | Multidrug-Resistant | 2 - 128 | [7][8] |

| Klebsiella pneumoniae | Multidrug-Resistant | 2 - 128 | [7][8] |

| Acinetobacter baumannii | Colistin-Resistant | ≥256 | [10] |

| Pseudomonas aeruginosa | Colistin-Resistant | ≥256 | [10] |

| Candida albicans | Multidrug-Resistant | 2 - 128 | [7][8] |

| Aspergillus fumigatus | Multidrug-Resistant | 2 - 128 | [7][8] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Mechanism of Antimicrobial Action

The antimicrobial action of this compound is multifaceted, involving the disruption of essential cellular processes in microorganisms. Unlike its anthelmintic mechanism, its antimicrobial effects are primarily attributed to the inhibition of two-component signaling systems and the disruption of cell membrane integrity.

Inhibition of Two-Component Signaling Systems

Two-component systems (TCS) are crucial for bacteria to sense and respond to environmental stimuli, playing a vital role in virulence and antibiotic resistance[1][11][12]. A typical TCS consists of a sensor histidine kinase (HK) and a cognate response regulator (RR)[12]. This compound is thought to inhibit the autophosphorylation of the histidine kinase, thereby disrupting the downstream signaling cascade that regulates the expression of genes involved in virulence and resistance[1].

References

- 1. Antibacterial agents that inhibit two-component signal transduction systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Switching of this compound: a New Approach To Fighting Drug-Resistant Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN104800158A - this compound preparation and preparation method - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Veterinary Antiparasitic to Human Anticancer | Encyclopedia MDPI [encyclopedia.pub]

- 7. The antihelminth drug this compound reverses chromosomal-mediated colistin-resistance in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Fractional Inhibitory Concentration Index (FICI) by a Checkerboard Method [bio-protocol.org]

- 9. Methods for Determining Fractional Inhibitory Concentration (FIC) | PPT [slideshare.net]

- 10. Repositioning this compound to treat Gram-negative bacilli infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]

Methodological & Application

Rafoxanide: In Vitro Assay Protocols for Cancer Cell Lines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rafoxanide, a salicylanilide anthelmintic agent traditionally used in veterinary medicine, has demonstrated significant potential as an anticancer agent.[1][2] Emerging research highlights its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines.[1][3][4] These effects are attributed to its multi-targeted action, including the inhibition of key oncogenic signaling pathways such as STAT3, NF-κB, and PI3K/Akt/mTOR, as well as functioning as a dual CDK4/6 inhibitor.[1][2][4] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound against cancer cell lines, along with a summary of reported quantitative data and diagrams of the implicated signaling pathways.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound across various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A375 | Skin Cancer | 1.09 | [1] |

| A431 | Skin Cancer | 1.31 | [1] |

| H929 | Multiple Myeloma | 19.2 | [1] |

| H929R | Multiple Myeloma | 40.1 | [1] |

| OCI-MY5 | Multiple Myeloma | 27.8 | [1] |

| OCI-LY8 | Diffuse Large B-cell Lymphoma | 19.0 | [1] |

| DB | Diffuse Large B-cell Lymphoma | 37.1 | [1] |

| HT-29 | Colorectal Cancer | Concentration-dependent inhibition (1.25-5 µM) | [5] |

| HCT-116 | Colorectal Cancer | Concentration-dependent inhibition (1.25-5 µM) | [5] |

| DLD-1 | Colorectal Cancer | Concentration-dependent inhibition (1.25-5 µM) | [5] |

Note: The original source for A375 and A431 IC50 values stated the concentration in µL; this has been noted as reported in the source.

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the in vitro anticancer effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[6]

-

Prepare serial dilutions of this compound in complete culture medium. The final concentrations should bracket the expected IC50 values (e.g., ranging from 0.1 to 100 µM).

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, at the same concentration used for the highest this compound dose) and an untreated control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[6]

-